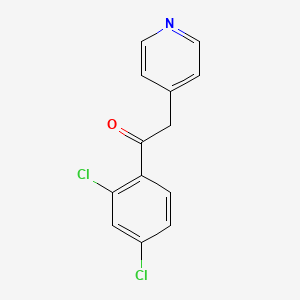

1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone

描述

1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone is a diaryl ethanone derivative featuring a 2,4-dichlorophenyl group and a pyridin-4-yl moiety linked via a ketone bridge. Its molecular formula is C₁₃H₉Cl₂NO, with a molecular weight of 265.09 g/mol.

属性

IUPAC Name |

1-(2,4-dichlorophenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-1-2-11(12(15)8-10)13(17)7-9-3-5-16-6-4-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLLDNPAYLFFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622858 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252955-08-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252955-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview

One common approach to synthesizing 1-(2,4-dichloro-phenyl)-2-pyridin-4-yl-ethanone involves the formation of the ketone by coupling a 2,4-dichlorophenyl moiety with a pyridin-4-yl ethanone backbone. This can be achieved through various carbonylation or acylation reactions starting from substituted pyridines and chlorinated phenyl precursors.

Method Details

- Starting Materials: 2,4-dichlorobenzoyl chloride or 2,4-dichlorophenyl derivatives and 4-pyridyl ethanone or related precursors.

- Reaction Conditions: Typical conditions involve the use of solvents like methanol or dimethylformamide (DMF), bases such as sodium hydroxide or potassium carbonate, and catalysts including palladium complexes for cross-coupling.

- Purification: Silica gel chromatography or recrystallization from solvents like toluene or ethyl acetate.

Example Procedure (Adapted from Related Imidazole-Ethanol Synthesis)

- Mix DMF, imidazole, caustic soda flakes, and PEG600 in a reaction vessel.

- Heat gradually to 110-115 °C and maintain for 1 hour.

- Cool to 50-55 °C and add a DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol dropwise.

- Stir at 50-55 °C for 1 hour, then heat again to 110-115 °C for 4 hours.

- Cool, add water, and isolate the crude product by centrifugation.

- Dry and recrystallize from toluene to obtain the purified product with yields up to 92% and melting points between 131.9-133.8 °C.

Pd-Catalyzed Cross-Coupling Reactions

Overview

Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination are employed to attach pyridin-4-yl groups to aromatic ketones. This method is versatile and allows for the synthesis of diverse derivatives.

Typical Conditions

- Catalysts: Pd2(dba)3 with ligands like XantPhos.

- Bases: tert-Butoxide (t-BuONa).

- Solvents: Toluene or dioxane.

- Temperature: Elevated temperatures around 90-110 °C.

- Time: 12 hours under nitrogen atmosphere.

Reaction Scheme

- Aryl halide (e.g., 1-bromo-3-fluorobenzene) reacts with pyridin-4-yl amine derivatives in presence of Pd catalyst and base.

- The reaction proceeds to form the ketone with pyridin-4-yl substitution.

- Purification is done by preparative HPLC or silica gel chromatography.

Biocatalytic and Enzymatic Reduction Routes

Overview

Biocatalytic methods utilize ketoreductase enzymes to convert ketone precursors to chiral alcohol intermediates, which can be further chemically transformed into the target compound. This approach is notable for its stereoselectivity and environmental friendliness.

Research Findings

- Recombinant Escherichia coli expressing ketoreductase mutants (e.g., LK08 from Lactobacillus kefiri) can reduce 2-chloro-1-(2,4-dichlorophenyl) ethanone to the corresponding chiral alcohol with >99% enantiomeric excess.

- Optimization of pH, temperature, cofactor concentration (NADP+), and substrate concentration improves yield and productivity.

- Scale-up to 300 g substrate scale achieved full conversion and high enantiopurity.

- The chiral alcohol intermediate is then chemically converted to the final product with yields around 38% and high enantiomeric purity.

Asymmetric Microbial Reduction for Optically Active Derivatives

Overview

Microbial asymmetric reduction is used to prepare optically active forms of 1-(2,4-dichloro-phenyl)-2-imidazole-1-yl-ethanol, a close analog related to the target compound, from the ketone precursor.

Process Highlights

- Use of specific microorganisms capable of enantioselective reduction.

- Mild reaction conditions and simple operation.

- Commercial advantages due to efficiency and ease of scale-up.

- The process supports the synthesis of antifungal agents like (R)-Sertaconazole.

Data Table: Summary of Preparation Methods

化学反应分析

Types of Reactions: 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethanone derivatives.

科学研究应用

1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

相似化合物的比较

Structural Analogues and Substitution Patterns

Key structural analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|

| (4-Chlorophenyl)(pyridin-2-yl)methanone | 4-Cl-phenyl, pyridin-2-yl | C₁₂H₈ClNO | 217.65 | 0.76 |

| 1-Phenyl-2-(pyridin-4-yl)ethanone | Phenyl, pyridin-4-yl | C₁₃H₁₁NO | 197.24 | 0.75 |

| 1-(2-Chloropyridin-4-yl)ethanone | 2-Cl-pyridin-4-yl | C₇H₆ClNO | 155.58 | - |

| 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone | 3,5-Cl, 2-OH-phenyl | C₈H₆Cl₂O₂ | 217.04 | - |

Key Observations :

- Pyridine vs. Phenyl: Replacement of phenyl with pyridin-4-yl (as in 1-Phenyl-2-(pyridin-4-yl)ethanone) introduces basicity and hydrogen-bonding capacity, which may influence solubility and biological interactions .

Physical and Spectral Properties

- Melting Points: Diarylethanones with chlorine substituents typically exhibit high melting points due to strong intermolecular interactions. For example, analogs with dichloro and hydroxyl groups (e.g., 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone) melt at 268–287°C, while simpler analogs like 1-(2-Chloropyridin-4-yl)ethanone have lower melting points (~96.5°C) .

- Spectral Data: IR: The carbonyl (C=O) stretch in diarylethanones appears near 1680–1700 cm⁻¹, with shifts depending on substituent electron effects. Chlorine substituents may slightly increase the wavenumber due to inductive withdrawal . ¹H NMR: Protons adjacent to chlorine or pyridine rings show distinct deshielding. For instance, pyridin-4-yl protons resonate at δ 8.5–8.7 ppm, while dichlorophenyl protons appear downfield at δ 7.4–7.9 ppm .

生物活性

1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone, also known as a derivative of pyridine and phenyl compounds, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its efficacy against various pathogens and potential therapeutic applications.

- Molecular Formula : C12H10Cl2N2O

- CAS Number : 252955-08-1

- LogP : 3.81 (indicating moderate lipophilicity)

- Density : 1.338 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate potency against various pathogens, particularly in vitro against Cryptosporidium species. The effective concentration (EC50) for this activity was reported to be around 2.1 μM, indicating its potential use in treating infections caused by these protozoa .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest it possesses significant cytotoxic effects on cancer cell lines, with IC50 values ranging from 0.12 to 2.78 μM against various types of cancer cells, including MCF-7 (breast cancer) and A549 (lung cancer) . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and pyridine rings can enhance or diminish biological activity.

Case Studies

- Study on Cryptosporidium Infection Models :

-

Cytotoxicity Assessment :

- A series of derivatives were synthesized and tested for anticancer activity. Notably, modifications to the phenyl ring led to varying degrees of potency against cancer cell lines.

- For instance, one derivative exhibited an IC50 value of 0.65 μM against MCF-7 cells, demonstrating higher efficacy compared to standard chemotherapeutics like doxorubicin .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Model/Cell Line | EC50/IC50 (μM) | Notes |

|---|---|---|---|

| Antimicrobial | C. parvum | 2.1 | Moderate potency; effective in vivo |

| Anticancer | MCF-7 | 0.65 | Higher potency than doxorubicin |

| Anticancer | A549 | 0.12 | Significant cytotoxicity observed |

| Cardiotoxicity Risk | hERG Channel | IC50 > 10 | Potential cardiotoxicity at higher concentrations |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, analogs like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone are prepared using glacial acetic acid and ZnCl₂ as a catalyst under reflux conditions . Optimization involves adjusting reaction temperature (80–120°C), stoichiometry of reagents (e.g., acyl chloride to aromatic substrate ratio), and catalyst loading (e.g., 1–5 mol% AlCl₃). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from intermediates and by-products .

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be applied to characterize this compound and verify its structural integrity?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and aromatic C-Cl vibrations at 550–750 cm⁻¹ .

- NMR : Use ¹H NMR to confirm the pyridine ring (δ 7.5–8.5 ppm) and dichlorophenyl protons (δ 7.0–7.4 ppm). ¹³C NMR resolves the ketone carbon (δ 190–200 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₈Cl₂NO, exact mass 279.0). Fragmentation patterns (e.g., loss of Cl or pyridine groups) validate substituent positions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial)?

- Methodological Answer : Antimicrobial activity screening often follows Clinical and Laboratory Standards Institute (CLSI) guidelines. For analogs with chlorinated aryl groups, minimum inhibitory concentration (MIC) assays against Candida albicans or Staphylococcus aureus are performed using broth microdilution. Activity is attributed to electron-withdrawing Cl groups enhancing membrane penetration .

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound, and what analytical techniques resolve structurally similar by-products?

- Methodological Answer : Impurities (e.g., regioisomers or unreacted intermediates) are profiled using RP-UPLC with a C18 column (3.5 µm, 150 × 4.6 mm) and mobile phases like acetonitrile/0.1% formic acid. Detection at 254 nm resolves peaks for compounds such as 1-[(2RS)-2-Benzyl-oxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate (retention time ~6.2 min) . High-resolution MS (HRMS) or 2D NMR (COSY, HSQC) further distinguishes isomers .

Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For example, analogs like 1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,6,2-benzothiazin-2-yl]ethanone are analyzed at 123 K, with data-to-parameter ratios >15 to ensure accuracy. Twinning or disorder in Cl-substituted phenyl rings is addressed using PLATON/SQUEEZE .

Q. How can conflicting spectroscopic and computational data (e.g., DFT vs. experimental NMR) be reconciled?

- Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility. Use polarizable continuum models (PCM) in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate solvent environments (DMSO, CDCl₃). Compare computed chemical shifts (e.g., via GIAO method) with experimental ¹H/¹³C NMR. Deviations >0.5 ppm suggest misassigned tautomers or rotamers .

Q. What structure-activity relationship (SAR) strategies enhance the compound’s pharmacological potential?

- Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃) to the pyridine ring to modulate solubility and binding affinity. For example, miconazole nitrate derivatives with dichlorophenyl groups show antifungal activity via cytochrome P450 inhibition. Docking studies (AutoDock Vina) against fungal lanosterol 14α-demethylase (CYP51) guide rational modifications .

Q. How can target identification be pursued for novel biological applications of this compound?

- Methodological Answer : Combine phenotypic screening with chemoproteomics. For instance, analogs like 5-(4-chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide are linked to CB1 receptor modulation . SILAC-based proteomics identifies binding partners, while CRISPR-Cas9 knockout models validate targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。